CJ-15161

Catalog No.
S548696
CAS No.
204970-97-8
M.F
C23H31N3O2
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CJ-15161

CAS Number

204970-97-8

Product Name

CJ-15161

IUPAC Name

4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H31N3O2/c1-3-14-24-23(28)19-9-11-20(12-10-19)25(2)22(18-7-5-4-6-8-18)17-26-15-13-21(27)16-26/h4-12,21-22,27H,3,13-17H2,1-2H3,(H,24,28)/t21-,22+/m0/s1

InChI Key

FHFHNAQEPILWDK-FCHUYYIVSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

CJ15161; CJ15161 ; Benzamide 4(1S)2(3S)3hydroxy1pyrrolidinyl1phenylethylmethylaminoNpropyl .

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3

Isomeric SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)[C@H](CN2CC[C@@H](C2)O)C3=CC=CC=C3

Description

The exact mass of the compound 4-(((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)amino)-N-propylbenzamide is 381.24163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CJ-15161 is a synthetic compound classified as an opioid kappa receptor agonist. It has garnered attention for its potential application in pain management and analgesic therapy. The chemical structure of CJ-15161 is represented by the molecular formula C23H32ClN3O2, and it is often encountered in its hydrochloride salt form. This compound is notable for its selectivity towards kappa opioid receptors, which are part of the opioid receptor family involved in modulating pain and other physiological processes.

Typical of organic compounds. Notably, it undergoes:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, which can alter the compound's functional groups and reactivity.
  • N-Arylation: A key reaction in its synthesis involves intermolecular N-arylation, where an appropriately functionalized diamine reacts with aryl halides under palladium catalysis to form CJ-15161 .
  • Hydrochloride Formation: The compound can also form a hydrochloride salt, which enhances its solubility and stability for pharmaceutical applications .

CJ-15161 exhibits significant biological activity as a kappa opioid receptor agonist. This activity is characterized by:

  • Analgesic Effects: It has been shown to produce pain-relieving effects similar to other opioids but with a potentially lower risk of addiction compared to mu receptor agonists.
  • Sedative Properties: The compound may also induce sedation, making it suitable for managing certain types of pain without the euphoric effects associated with other opioids .
  • Potential Side Effects: As with other opioids, there may be risks of side effects such as dysphoria or hallucinations, particularly at higher doses.

The synthesis of CJ-15161 involves several key steps:

  • Preparation of Precursors: The process begins with the synthesis of α-amino acids that serve as precursors.
  • Intermolecular N-Arylation: This crucial step employs palladium-catalyzed cross-coupling reactions to attach aryl groups to the functionalized diamine .
  • Purification: Following synthesis, the product undergoes purification processes to isolate CJ-15161 from by-products.

These methods highlight the compound's reliance on advanced organic synthesis techniques, particularly those involving transition metal catalysis.

CJ-15161 is primarily explored for its potential applications in:

  • Pain Management: As an analgesic agent, it may provide an alternative to traditional opioid medications, particularly for chronic pain conditions.
  • Research: Its unique properties make it a valuable tool in pharmacological studies aimed at understanding kappa receptor functions and developing new therapeutic agents.

Studies on CJ-15161's interactions focus on its binding affinity and efficacy at kappa opioid receptors. Key findings include:

  • Selectivity: CJ-15161 shows high selectivity for kappa receptors compared to mu and delta receptors, which is crucial for minimizing side effects associated with non-selective opioids.
  • Synergistic Effects: Research indicates that combining CJ-15161 with other analgesics may enhance pain relief while mitigating adverse effects common with traditional opioids .

Several compounds share similarities with CJ-15161 in terms of structure and biological activity. Notable examples include:

Compound NameStructure SimilarityPrimary Activity
U50,488Kappa agonistAnalgesic
Salvinorin ANatural kappa agonistHallucinogenic properties
DynorphinEndogenous peptidePain modulation

Uniqueness of CJ-15161

CJ-15161 stands out due to its specific design aimed at enhancing analgesic effects while reducing addiction potential compared to traditional opioids. Its distinct synthesis pathway utilizing palladium-catalyzed reactions further differentiates it from naturally occurring compounds like Salvinorin A and endogenous peptides such as dynorphin.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

381.24162724 g/mol

Monoisotopic Mass

381.24162724 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1H222AV8TU

Wikipedia

Cj-15161

Dates

Modify: 2024-02-18
1. Ito, Fumitaka; Kondo, Hiroshi. Process for producing pyrrolidinyl- and pyrrolinylethylamine compounds as kappa agonists and pharmaceutical compositions containing them. Hung. Pat. Appl. (2000), 160 pp. CODEN: HUXXCV HU 9903452 A2 20000228 CAN 147:72632 AN 2007:370172 CAPLUS
2. Andresen, Brian M.; Caron, Stephane; Couturier, Michel; DeVries, Keith M.; Do, Nga M.; Dupont-Gaudet, Kristina; Ghosh, Arun; Girardin, Melina; Hawkins, Joel M.; Makowski, Teresa M.; Riou, Maxime; Sieser, Janice E.; Tucker, John L.; Vanderplas, Brian C.; Watson, Timothy J. N. Process research and scale-up of the  -opioid receptor agonist CJ-15,161 drug candidate. Chimia (2006), 60(9), 554-560. CODEN: CHIMAD ISSN:0009-4293. CAN 147:257605 AN 2006:1141127 CAPLUS
3. Ghosh, Arun; Sieser, Janice E.; Caron, Stephane; Couturier, Michel; Dupont-Gaudet, Kristina; Girardin, Melina. Cu-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the  -Opioid Receptor Agonist CJ-15161. Journal of Organic Chemistry (2006), 71(3), 1258-1261. CODEN: JOCEAH ISSN:0022-3263. CAN 144:232953 AN 2006:18454 CAPLUS
4. Couturier, Michel; Tucker, John L.; Andresen, Brian M.; DeVries, Keith M.; Vanderplas, Brian C.; Ito, Fumitaka. Efficient synthesis of the  -opioid receptor agonist CJ-15,161: four stereospecific inversions at a single aziridinium stereogenic center. Tetrahedron: Asymmetry (2003), 14(22), 3517-3523. CODEN: TASYE3 ISSN:0957-4166. CAN 140:111217 AN 2003:877272 CAPLUS
5. Quallich, George Joseph; Castaldi, Michael James. Preparation of crystalline anhydrous and monohydrate benzoate salts of (2'S,3S)-3-hydroxy-N-[2-[N-methyl-N-4-[(N-propylamino)carbonyl]phenyl]amino-2-phenyl]ethylpyrrolidine as  -opioid receptor agonists. PCT Int. Appl. (2003), 16 pp. CODEN: PIXXD2 WO 2003072544 A1 20030904 CAN 139:230618 AN 2003:696867 CAPLUS
6. Devries, Keith M.; Couturier, Michel A.; Andresen, Brian M.; Tucker, John L.; Ito, Fumitaka. Preparation of hydroxypyrrolidinyl ethylamine compounds useful as selective  -opioid receptor agonists. U.S. Pat. Appl. Publ. (2002), 13 pp. CODEN: USXXCO US 2002161241 A1 20021031 CAN 137:337777 AN 2002:833565 CAPLUS
7. Ghosh, Arun; Sieser, Janice E.; Caron, Stephane; Watson, Timothy J. N. Synthesis of the kappa-agonist CJ-15,161 via a palladium-catalyzed cross-coupling reaction. Chemical Communications (Cambridge, United Kingdom) (2002), (15), 1644-1645. CODEN: CHCOFS ISSN:1359-7345. CAN 138:73134 AN 2002:517323 CAPLUS
8. Ito, Fumitaka; Kondo, Hiroshi. Preparation of pyrrolidinyl- and pyrrolinylethylarylamines as kappa opioid receptor agonists. U.S. (2001), 39 pp., Cont.-in-part of Appl. No. PCT/IB96/00957. CODEN: USXXAM US 6201007 B1 20010313 CAN 134:222619 AN 2001:178439 CAPLUS
9. Ito, Fumitaka; Kondo, Hiroshi. Preparation of pyrrolidinyl- and pyrrolinylethylamines as kappa agonists. PCT Int. Appl. (1998), 129 pp. CODEN: PIXXD2 WO 9812177 A1 19980326 CAN 128:243949 AN 1998:199673 CAPLUS

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